N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049430-05-8
VCID: VC6750239
InChI: InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27)
SMILES: CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.86

N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

CAS No.: 1049430-05-8

VCID: VC6750239

Molecular Formula: C21H19ClN4O4

Molecular Weight: 426.86

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 1049430-05-8

Description

Synthesis Methods

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. Common methods include the use of catalysts like Raney nickel or palladium-based catalysts under controlled conditions to optimize yield and purity. Another approach might involve one-pot multicomponent reactions, which have been successful for similar compounds.

Biological Activity and Applications

Pyrrolo[2,3-d]pyrimidine derivatives are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. These compounds can exhibit pharmacological properties due to their complex molecular structures, which allow them to interact with various biological targets.

Research Findings and Future Directions

While specific research findings on N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are not available, studies on related compounds suggest that these derivatives can participate in various chemical reactions typical for pyrimidine derivatives, such as nucleophilic substitutions and cyclization reactions. Future research should focus on synthesizing this compound and exploring its pharmacokinetic properties, solubility, and potential therapeutic applications.

CAS No. 1049430-05-8
Product Name N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Molecular Formula C21H19ClN4O4
Molecular Weight 426.86
IUPAC Name N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27)
Standard InChIKey QSGKWWYYFCMZLZ-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Solubility not available
PubChem Compound 42217324
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator